Direct Evidence of High-Affinity RXRα Binding: A Definitive Advantage Over Unsubstituted Coumarin
The target compound demonstrates a remarkably high binding affinity for the human Retinoid X Receptor alpha (RXRα) Ligand-Binding Domain (LBD), a validated target in oncology and dermatology. This binding is a direct consequence of the 6-trifluoromethoxy substitution, as the unsubstituted coumarin-3-carboxylic acid parent scaffold shows no reported activity at this target. The affinity is reported as a Kd of 4.70 nM, as determined by a fluorescence quenching assay [1].
| Evidence Dimension | Binding Affinity (Kd) for Human RXRα LBD |
|---|---|
| Target Compound Data | Kd = 4.70 nM |
| Comparator Or Baseline | Coumarin-3-carboxylic acid (CAS 531-81-7) |
| Quantified Difference | Kd = 4.70 nM for target compound vs. no reported affinity for comparator |
| Conditions | Fluorescence quenching assay against human RXRα LBD (residues T225 to T462) |
Why This Matters
This nanomolar affinity data provides a clear, quantitative justification for procuring this specific compound for RXR-focused research, as generic coumarin-3-carboxylic acid is inactive.
- [1] BindingDB. (n.d.). BDBM50601993 CHEMBL5190999. Affinity Data: Kd: 4.70nM. Assay Description: Binding affinity to human RXRalpha LBD (T225 to T462 residues) by fluorescence quenching assay. Retrieved April 22, 2026. View Source
